molecular formula C24H19N7S B1244722 4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B1244722
M. Wt: 437.5 g/mol
InChI Key: LLCAFOHVAONHIC-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Characterization

The compound 4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been synthesized through various processes. For example, Nayak and Poojary (2019) describe the synthesis of a similar compound, 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, with an 80% yield. This synthesis involved treatment with 3,4-dimethoxybenzaldehyde in ethanol in the presence of acetic acid. The product was characterized by elemental analyses, mass spectrometry, FT-IR, 1H, and 13C-NMR spectroscopy (Nayak & Poojary, 2019).

Docking Studies and Biological Activity

Docking studies have been conducted to understand the binding interactions of these compounds with biological receptors. For instance, Nayak and Poojary (2020) conducted docking studies of similar compounds with prostaglandin D2 synthase (PGDS). These studies provided insights into their possible inhibitory action and suggested potential biological activity. Additionally, these compounds showed good antibacterial activity against various bacteria such as Staphylococcus aureus and Escherichia coli (Nayak & Poojary, 2020).

Structural Studies

Structural studies of 1,2,4-triazole derivatives, which include the mentioned compound, have been performed using techniques like X-ray diffraction. These studies help in understanding the molecular and supramolecular assembly of the crystals, which is crucial for their application in various fields. For example, Artime et al. (2018) conducted a structural study of three 1,2,4-triazole derivatives, providing detailed insights into their molecular structures (Artime et al., 2018).

Antimicrobial Activity

Several 1,2,4-triazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activities. These studies have demonstrated that these compounds exhibit good or moderate antimicrobial activity against a range of microorganisms. Such findings are essential for developing new antimicrobial agents (Bayrak et al., 2009).

properties

Product Name

4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Molecular Formula

C24H19N7S

Molecular Weight

437.5 g/mol

IUPAC Name

4-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H19N7S/c1-17-7-9-18(10-8-17)22-20(16-30(29-22)21-5-3-2-4-6-21)15-26-31-23(27-28-24(31)32)19-11-13-25-14-12-19/h2-16H,1H3,(H,28,32)/b26-15+

InChI Key

LLCAFOHVAONHIC-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/N3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C5

SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NN3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=NN3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C5

solubility

0.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
Reactant of Route 2
4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
Reactant of Route 6
4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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